molecular formula C6H4NO3- B253475 2-Nitrophenolate

2-Nitrophenolate

Cat. No.: B253475
M. Wt: 138.1 g/mol
InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-M
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Description

2-Nitrophenolate (sodium this compound, CAS 824-39-5) is the sodium salt of 2-nitrophenol, with the molecular formula C₆H₄NNaO₃ and a molecular weight of 161.09 g/mol . It is synthesized via the reaction of 2-nitrophenol with sodium hydroxide or through nucleophilic substitution of 2-nitrochlorobenzene with NaOH . The compound appears as a bright red crystalline solid, highly soluble in water due to its ionic nature .

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 2-Nitrophenolate, and how can researchers optimize reaction conditions?

  • Methodological Answer : this compound is typically synthesized via alkaline hydrolysis of o-nitrochlorobenzene. Researchers should control pH (≥10) and temperature (80–100°C) to maximize yield. Reaction progress can be monitored using UV-Vis spectroscopy to track nitro group reduction . For purification, recrystallization in ethanol-water mixtures is recommended, with purity verified via melting point analysis (literature range: 43–47°C) .

Q. How can researchers determine the physicochemical properties of this compound (e.g., solubility, stability) for experimental design?

  • Methodological Answer :

  • Solubility : Conduct gravimetric analysis in solvents like water, ethanol, and acetone at varying temperatures. Note its higher solubility in polar solvents due to ionic sodium-phenolate interactions .
  • Stability : Perform accelerated degradation studies under UV light or elevated temperatures (40–60°C). Use HPLC to quantify degradation products and identify conditions requiring inert atmospheres or light-resistant storage .

Advanced Research Questions

Q. What advanced spectroscopic techniques are critical for characterizing this compound’s structure and reactivity?

  • Methodological Answer :

  • NMR : Analyze 1H^1H-NMR for aromatic proton splitting patterns (e.g., doublets at δ 7.5–8.5 ppm for ortho-substituted nitro groups) .
  • IR Spectroscopy : Identify NO2_2 asymmetric stretching (~1520 cm1^{-1}) and phenolate O–Na stretching (~1260 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks at m/z 161.092 (C6_6H4_4NNaO3_3) and fragmentation patterns .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in LD50_{50} values (e.g., aquatic vs. mammalian toxicity) often arise from assay conditions. To address this:

  • Standardize test models (e.g., Daphnia magna for aquatic toxicity vs. murine models).
  • Control variables like pH (affects ionization) and matrix effects (e.g., presence of humic acids). Cross-reference with regulatory databases (e.g., EPA ECOTOX) and validate via dose-response curves .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., environmental samples)?

  • Methodological Answer :

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid, 70:30 v/v) and detection at 254 nm. Limit of detection (LOD) can reach 0.1 µg/mL .
  • Electrochemical Sensing : Develop carbon-based electrodes functionalized with molecularly imprinted polymers (MIPs) for selective detection in wastewater .

Q. How should researchers design experiments to study this compound’s role in redox reactions or catalytic cycles?

  • Methodological Answer :

  • Electrochemical Studies : Use cyclic voltammetry to identify redox peaks (e.g., reduction of nitro groups at −0.5 V vs. Ag/AgCl).
  • Catalytic Applications : Test its efficacy as a ligand in transition-metal complexes (e.g., Cu(II)-2-Nitrophenolate) for oxidation reactions. Monitor turnover frequency (TOF) via GC-MS .

Q. Experimental Design & Data Validation

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer :

  • Synthesis Protocols : Document exact molar ratios, solvent purity, and stirring rates. Share raw data (e.g., NMR spectra) in supplementary materials.
  • Statistical Validation : Use triplicate experiments with ANOVA to assess variance. For bioactivity studies, apply Bland-Altman plots to compare assay reproducibility .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., nucleophilic aromatic substitution).
  • Molecular Dynamics : Simulate solvation effects in water-ethanol mixtures to explain solubility trends .

Q. Safety & Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Store in airtight containers under inert gas (N2_2) to prevent oxidation. Conduct regular fume hood inspections .

Q. How should researchers address ethical considerations in studies involving this compound’s environmental impact?

  • Methodological Answer : Follow institutional review board (IRB) guidelines for ecotoxicity testing. Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Comparison with Similar Compounds

Comparison with Structural Isomers: 3-Nitrophenolate and 4-Nitrophenolate

The positional isomers of nitrophenolate—3-nitrophenolate (meta) and 4-nitrophenolate (para)—differ in nitro group placement, leading to distinct chemical and physical properties.

Structural and Spectroscopic Differences

  • Vibrational Spectroscopy: 2-Nitrophenolate: Exhibits Raman peaks at 1,382 cm⁻¹ (NO₂ symmetric stretch) and 1,344 cm⁻¹ (C–N stretch), with experimental FSRS peaks at 1,225 and 1,128 cm⁻¹ . 4-Nitrophenolate: Shows a prominent NO₂ asymmetric stretch at 1,512 cm⁻¹ and a C–N stretch at 1,338 cm⁻¹ . The meta isomer (3-nitrophenolate) displays intermediate vibrational characteristics due to reduced resonance stabilization compared to the para isomer .
  • UV-Vis Absorption: this compound absorbs at 265 nm and 350 nm, shifting to 400 nm upon deprotonation . 4-Nitrophenolate has a strong absorption at 400 nm, commonly used as a UV-Vis standard due to its intense and stable signal .

Reactivity and Catalytic Reduction

  • Degradation Efficiency: Catalyst Degradation Time (min) Efficiency (%) Co 20 83.66 Ni 20 91.38 Cu 25 73.41 Table 1: Catalytic reduction of 2-nitrophenol to 2-aminophenol using transition metal complexes . The para isomer (4-nitrophenol) is more resistant to reduction due to stronger resonance stabilization of the nitro group, requiring harsher conditions for conversion to 4-aminophenol .

Comparison with Other Nitrophenol Derivatives

Sodium Para-Nitrophenolate vs. This compound

  • Structural Differences : The para isomer has a linear nitro group arrangement, enabling stronger intramolecular charge transfer, whereas the ortho isomer’s steric hindrance reduces resonance stability .
  • Solubility : Both isomers are highly water-soluble, but the para form crystallizes more readily due to symmetrical packing .

Properties

IUPAC Name

2-nitrophenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUPABOKLQSFBK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NO3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312163
Record name Phenol, 2-nitro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16554-53-3
Record name Phenol, 2-nitro-, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16554-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-nitro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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